molecular formula C9H11N3O2 B1418854 5-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid CAS No. 1210030-17-3

5-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid

Cat. No. B1418854
M. Wt: 193.2 g/mol
InChI Key: JGNAPWWKVPCCNN-UHFFFAOYSA-N
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Description

5-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid is a heterocyclic compound with a five-membered pyrrolidine ring fused to a pyrazine ring. Its chemical formula is C₁₀H₁₃N₃O₂ . The compound exhibits interesting pharmacophore properties due to its sp³-hybridized carbons, stereogenic centers, and non-planarity, which can influence its biological activity.



Synthesis Analysis

The synthesis of this compound can be approached in two main ways:




  • Ring Construction from Precursors :



    • Researchers have synthesized the pyrrolidine-pyrazine scaffold by constructing the pyrrolidine ring from different cyclic or acyclic precursors. The synthetic routes involve cyclization reactions, often catalyzed by Lewis acids or bases.

    • Reaction conditions and yields vary based on the specific precursors used.




  • Functionalization of Preformed Pyrrolidine Rings :



    • Another strategy involves modifying preformed pyrrolidine rings. For instance, proline derivatives have been functionalized to introduce the pyrazine moiety.

    • The choice of substituents and their spatial orientation significantly impacts the biological profile of the resulting compounds.





Molecular Structure Analysis

The molecular structure of 5-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid consists of the following key features:



  • A pyrrolidine ring (five-membered) fused to a pyrazine ring.

  • Stereogenic carbons in the pyrrolidine ring, leading to different stereoisomers.

  • The non-planarity of the ring due to “pseudorotation.”



Chemical Reactions Analysis

The compound can participate in various chemical reactions, including:



  • Acid-Base Reactions : Interconversion between the acidic and basic forms.

  • Esterification : Formation of esters by reacting with alcohols.

  • Amide Formation : Reaction with amines to form amides.

  • Substitution Reactions : Substituting functional groups on the pyrazine or pyrrolidine rings.



Physical And Chemical Properties Analysis


  • Melting Point : Investigate the melting behavior of the compound.

  • Solubility : Assess its solubility in various solvents.

  • Stability : Consider its stability under different conditions (e.g., pH, temperature).

  • Spectroscopic Data : Collect NMR, IR, and UV-Vis spectra.


Scientific Research Applications

Coordination Behavior and Metal-Organic Frameworks

5-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid demonstrates unique coordination behavior and contributes to the formation of metal-organic frameworks (MOFs). Studies have shown that azaarylpyrazole carboxylic acids, related to 5-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid, coordinate with metals like cadmium, resulting in crystalline structures with varying topologies. These structures exhibit two-dimensional layers, further linked to form three-dimensional supramolecular networks through bonds like halogen or hydrogen bonds. Notably, the complexes formed exhibit luminescence enhancement compared to the corresponding ligands, indicating potential applications in fields like sensing and material science (Liu et al., 2013).

Crystal Engineering and Supramolecular Synthons

The carboxylic acid group in compounds related to 5-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid forms specific types of hydrogen bonds, influencing the self-assembly and crystal structures of various heterocyclic acids. These interactions are critical in crystal engineering, guiding the formation of supramolecular structures. Understanding these bonding patterns can inform the design of new materials with desired properties (Vishweshwar et al., 2002).

Molecular Weaving and Transition Metal Complexes

Compounds like 5-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid are key in designing ligands capable of forming polynuclear transition metal complexes. These complexes have potential applications in molecular weaving, a technique that can create intricate molecular structures. The rigid coordination behavior of these ligands, paired with their ability to coordinate metal ions on opposite sides, is fundamental in the formation of these complex structures (Cockriel et al., 2008).

Supramolecular Networks and Hydrogen Bonding

5-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid related compounds exhibit interesting hydrogen bonding patterns, forming double-stranded chains and three-dimensional networks. Such properties are essential in the study of crystallography and could have implications in the development of novel materials with specific mechanical or chemical properties (Wang et al., 2012).

Safety And Hazards


  • Toxicity : Evaluate its toxicity profile.

  • Handling Precautions : Follow safety guidelines during synthesis and handling.

  • Environmental Impact : Assess its impact on the environment.


Future Directions


  • Structure-Activity Relationship (SAR) : Investigate how different substituents affect biological activity.

  • Drug Development : Explore its potential as a drug candidate.

  • Enantioselective Proteins : Study binding modes to enantioselective proteins.


properties

IUPAC Name

5-pyrrolidin-1-ylpyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c13-9(14)7-5-11-8(6-10-7)12-3-1-2-4-12/h5-6H,1-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGNAPWWKVPCCNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(N=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Miljuš, FM Heydenreich, T Gazzi, A Kimbara… - bioRxiv, 2020 - biorxiv.org
… (PyBOP) (156 mg, 0.3 mmol) in N,N-dimethylformamide (0.5 mL) was added to a solution of 6-cyclobutylmethoxy-5-pyrrolidin-1-yl-pyrazine-2-carboxylic acid (CAS number 1017603-71-…
Number of citations: 4 www.biorxiv.org

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